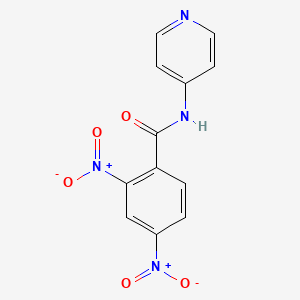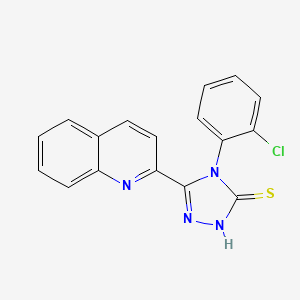
2,4-dinitro-N-(pyridin-4-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dinitro-N-(pyridin-4-yl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of two nitro groups at the 2 and 4 positions on the benzene ring and a pyridin-4-yl group attached to the amide nitrogen
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dinitro-N-(pyridin-4-yl)benzamide typically involves the nitration of N-(pyridin-4-yl)benzamide. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic, and the temperature must be carefully monitored to avoid decomposition of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes using continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain high-purity compounds suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
2,4-Dinitro-N-(pyridin-4-yl)benzamide can undergo several types of chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The nitro groups can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro groups under specific conditions.
Oxidation: Although less common, the compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: 2,4-diamino-N-(pyridin-4-yl)benzamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized derivatives with additional functional groups.
Applications De Recherche Scientifique
2,4-Dinitro-N-(pyridin-4-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and coordination compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with specific biological targets.
Industry: Utilized in the development of advanced materials, such as metal-organic frameworks and polymers with specific properties.
Mécanisme D'action
The mechanism of action of 2,4-dinitro-N-(pyridin-4-yl)benzamide involves its interaction with specific molecular targets. The nitro groups can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The pyridin-4-yl group enhances the compound’s ability to bind to specific enzymes or receptors, modulating their activity and leading to the observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Dichloro-N-(pyridin-4-yl)benzamide: Similar structure with chlorine atoms instead of nitro groups.
N-(pyridin-4-yl)pyridin-4-amine: Contains a pyridin-4-yl group attached to an amine instead of an amide.
N-(2-amino-4-pyridyl)benzamide: Similar structure with an amino group instead of nitro groups.
Uniqueness
2,4-Dinitro-N-(pyridin-4-yl)benzamide is unique due to the presence of two nitro groups, which impart distinct chemical reactivity and biological activity compared to its analogs. The nitro groups enhance the compound’s ability to undergo specific chemical reactions and interact with biological targets, making it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C12H8N4O5 |
|---|---|
Poids moléculaire |
288.22 g/mol |
Nom IUPAC |
2,4-dinitro-N-pyridin-4-ylbenzamide |
InChI |
InChI=1S/C12H8N4O5/c17-12(14-8-3-5-13-6-4-8)10-2-1-9(15(18)19)7-11(10)16(20)21/h1-7H,(H,13,14,17) |
Clé InChI |
LLOKAOMATHKHCE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(=O)NC2=CC=NC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(2-bromo-4-nitrophenoxy)-N'-[(1E)-1-(4-chlorophenyl)ethylidene]acetohydrazide](/img/structure/B15017193.png)
![N'-[(E)-(3,5-DI-Tert-butyl-4-hydroxyphenyl)methylidene]-2-[(4-methylphenyl)amino]acetohydrazide](/img/structure/B15017199.png)

![(5Z)-5-(3-fluorobenzylidene)-3-{[(3-methylphenyl)amino]methyl}-1,3-thiazolidine-2,4-dione](/img/structure/B15017205.png)
![2-[(2E)-2-{[17-(4-Bromophenyl)-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-1-YL]methylene}hydrazino]-N-(4-butylphenyl)-2-oxoacetamide](/img/structure/B15017221.png)
![(5Z)-3-{[(2-methoxyphenyl)amino]methyl}-5-(3-nitrobenzylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B15017228.png)
![2-{[3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-phenylacetamide](/img/structure/B15017234.png)
![5-chloro-N-[2-(4-ethylphenyl)-6-methyl-2H-benzotriazol-5-yl]-2-methoxybenzamide](/img/structure/B15017244.png)
![N-{2-[(2E)-2-(2-hydroxy-5-methylbenzylidene)hydrazinyl]-2-oxoethyl}furan-2-carboxamide (non-preferred name)](/img/structure/B15017252.png)
![6-chloro-3-[5-(4-methylphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl]-4-phenylquinolin-2(1H)-one](/img/structure/B15017258.png)
![2-Iodo-6-[(E)-[(2-phenyl-1,3-benzoxazol-6-YL)imino]methyl]phenol](/img/structure/B15017259.png)
![N'-[(E)-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}methylidene]-2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetohydrazide](/img/structure/B15017270.png)
![N'-[(E)-[5-(4-Iodophenyl)furan-2-YL]methylidene]-2-(2,4,6-tribromophenoxy)acetohydrazide](/img/structure/B15017282.png)
![N-({N'-[(1E)-1-(4-Methylphenyl)ethylidene]hydrazinecarbonyl}methyl)-2,2-diphenylacetamide](/img/structure/B15017286.png)
